N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide
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Description
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C13H15NO5S and its molecular weight is 297.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays . It has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific physiological context .
Biological Activity
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide, with the CAS number 1234987-66-6, is a heterocyclic compound featuring both sulfur and oxygen in its structure. This compound is derived from 1,3-benzodioxole and has garnered attention for its potential biological activities, including antioxidant and antibacterial properties. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H19NO4S2 with a molecular weight of approximately 317.4 g/mol. The structural characteristics include dioxo and thiolane moieties that contribute to its reactivity and biological interactions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : It can bind to and modulate the activity of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways critical for various cellular functions.
- Gene Expression Alteration : It could affect the expression of genes associated with its biological effects, potentially leading to therapeutic outcomes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antioxidant Activity
The presence of the benzodioxole structure is associated with antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and protect against oxidative stress.
Antibacterial Activity
Initial studies suggest that this compound may possess antibacterial properties. Similar compounds have shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 3.9 - 31.5 µg/mL |
Escherichia coli | Not effective |
Pseudomonas aeruginosa | Effective in some derivatives |
Case Studies and Research Findings
A study on related compounds indicated that derivatives of benzodioxoles can exhibit significant antibacterial activity against Gram-positive bacteria. For instance, compounds structurally similar to this compound were tested for their cytotoxic potency against various human cancer cell lines. While specific data for this compound is limited, the precedent set by related compounds suggests potential for further investigation.
Comparative Analysis
A comparative analysis of similar compounds reveals varying degrees of biological activity:
Compound Name | Biological Activity |
---|---|
Methyl 8-chloro-2-(4-chlorophenylamino)-5,5-dioxo... | High potency against cancer cell lines |
2-amino derivatives | Effective against Staphylococcus aureus |
1,3-Dioxolane derivatives | Significant antifungal activity |
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c15-13(14-6-9-3-4-20(16,17)7-9)10-1-2-11-12(5-10)19-8-18-11/h1-2,5,9H,3-4,6-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPJPGYBHSQFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.